Selexipag-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

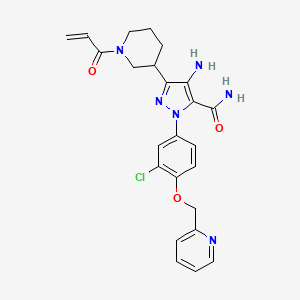

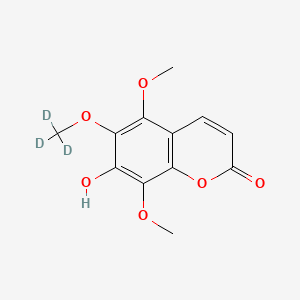

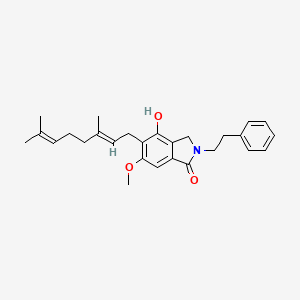

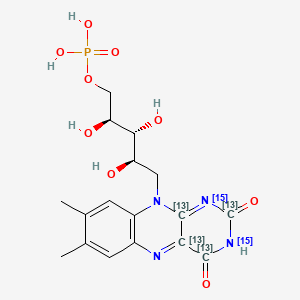

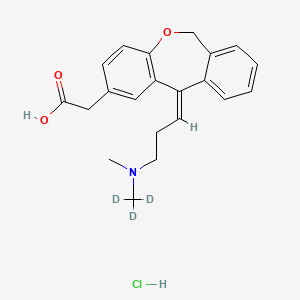

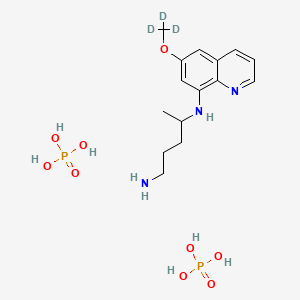

Selexipag-d10 is a deuterated form of Selexipag, a medication developed for the treatment of pulmonary arterial hypertension. Selexipag and its active metabolite, ACT-333679, act as agonists of the prostacyclin receptor, leading to vasodilation in the pulmonary circulation. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Selexipag.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Selexipag involves several key steps:

Formation of 2-chloro-5,6-diphenylpyrazine: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.

Reaction with tertiary butyl bromoacetate: This forms 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.

Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.

Final reaction: The acid is reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag.

Industrial Production Methods

The industrial production of Selexipag involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Selexipag undergoes several types of chemical reactions:

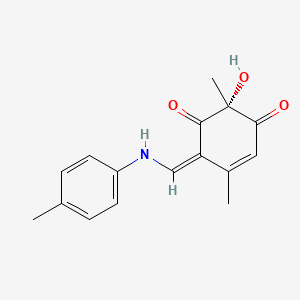

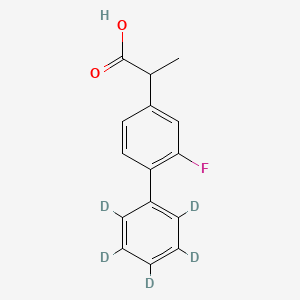

Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield the active metabolite, ACT-333679.

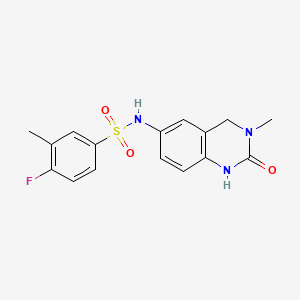

Oxidative Metabolism: Catalyzed by CYP3A4 and CYP2C8, resulting in hydroxylated and dealkylated products.

Glucuronidation: Involves UGT1A3 and UGT2B7, leading to the formation of glucuronide conjugates.

Common Reagents and Conditions

Hydrolysis: Enzyme hepatic carboxylesterase 1.

Oxidative Metabolism: CYP3A4 and CYP2C8 enzymes.

Glucuronidation: UGT1A3 and UGT2B7 enzymes.

Major Products Formed

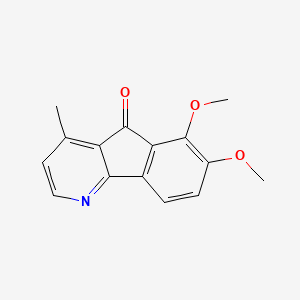

ACT-333679: The active metabolite formed by hydrolysis.

Hydroxylated and Dealkylated Products: Formed by oxidative metabolism.

Glucuronide Conjugates: Formed by glucuronidation.

Applications De Recherche Scientifique

Selexipag-d10 is used in various scientific research applications:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Selexipag.

Metabolism Studies: To understand the metabolic pathways and identify metabolites.

Drug Interaction Studies: To investigate potential interactions with other drugs.

Biological Research: To study the effects of Selexipag on cellular and molecular pathways.

Medical Research: To explore the therapeutic potential of Selexipag in treating pulmonary arterial hypertension and other conditions.

Mécanisme D'action

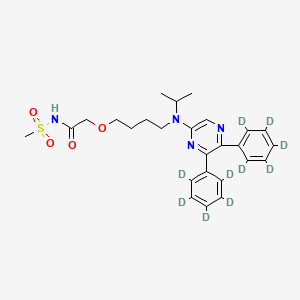

Selexipag and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension, as they reduce elevated pressure in the blood vessels supplying blood to the lungs.

Comparaison Avec Des Composés Similaires

Similar Compounds

Epoprostenol: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.

Iloprost: Another prostacyclin analogue with similar therapeutic effects.

Treprostinil: A prostacyclin analogue with a longer half-life.

Uniqueness of Selexipag

Selexipag is unique in its selectivity for the prostacyclin receptor and its oral bioavailability. Unlike other prostacyclin analogues, Selexipag is not a prostacyclin or a prostacyclin analogue, making it chemically distinct . Its active metabolite, ACT-333679, is approximately 37 times more potent than Selexipag, providing sustained therapeutic effects .

Propriétés

Formule moléculaire |

C26H32N4O4S |

|---|---|

Poids moléculaire |

506.7 g/mol |

Nom IUPAC |

2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i4D,5D,6D,7D,8D,9D,12D,13D,14D,15D |

Clé InChI |

QXWZQTURMXZVHJ-WEXSBOOJSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C(C)C)[2H])[2H] |

SMILES canonique |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.